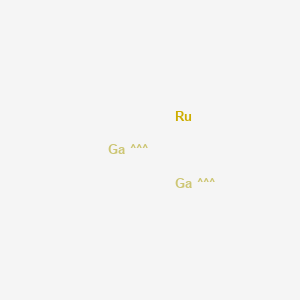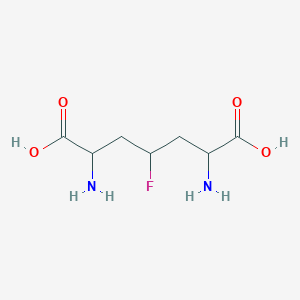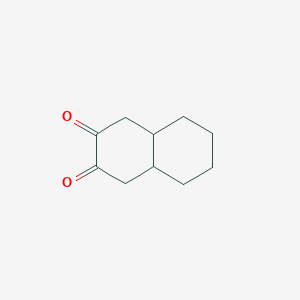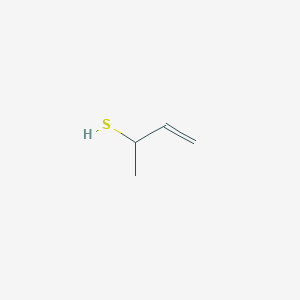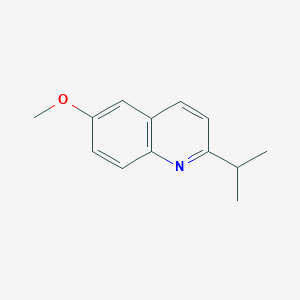
6-Methoxy-2-(propan-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 6-methoxy-2-(1-methylethyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring The addition of a methoxy group at the 6th position and an isopropyl group at the 2nd position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-methoxy-2-(1-methylethyl)-, can be achieved through various methods. Some common synthetic routes include:
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are commonly used . Additionally, green chemistry approaches, including solvent-free reactions and the use of ionic liquids, are gaining popularity due to their environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 6-methoxy-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
Quinoline, 6-methoxy-2-(1-methylethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Quinoline derivatives are explored for their anticancer, antimalarial, and antimicrobial properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinoline, 6-methoxy-2-(1-methylethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA, leading to the disruption of cellular processes . The exact pathways and targets depend on the specific biological context and the type of cells or organisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methoxyquinoline: Lacks the isopropyl group at the 2nd position.
2-Isopropylquinoline: Lacks the methoxy group at the 6th position.
Uniqueness
Quinoline, 6-methoxy-2-(1-methylethyl)- is unique due to the presence of both the methoxy and isopropyl groups, which can significantly influence its chemical reactivity and biological activity . These functional groups can enhance its solubility, stability, and ability to interact with specific biological targets .
Propriétés
Numéro CAS |
5365-77-5 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
6-methoxy-2-propan-2-ylquinoline |
InChI |
InChI=1S/C13H15NO/c1-9(2)12-6-4-10-8-11(15-3)5-7-13(10)14-12/h4-9H,1-3H3 |
Clé InChI |
GNRITRKBLKLRHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)
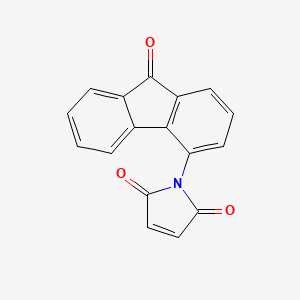
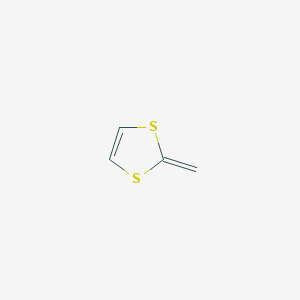
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)

![[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14725063.png)
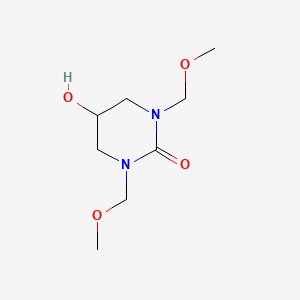
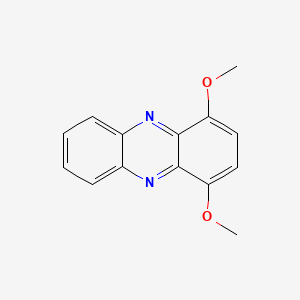
acetic acid](/img/structure/B14725083.png)
